molecular formula C13H29N3O2 B6225976 tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate CAS No. 2792217-22-0

tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate

Cat. No.: B6225976
CAS No.: 2792217-22-0
M. Wt: 259.4
InChI Key:
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Description

tert-Butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate: is a biochemical reagent used in various scientific research fields. It is known for its role as a biological material or organic compound in life science-related research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate involves the reaction of tert-butyl carbamate with 3-aminopropylamine and ethylamine. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenated compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. It can act as a cross-linking agent in polymers, enhancing their structural integrity. In biological systems, it may interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a cross-linking agent and its role in the synthesis of complex organic molecules make it distinct from other similar compounds .

Properties

CAS No.

2792217-22-0

Molecular Formula

C13H29N3O2

Molecular Weight

259.4

Purity

95

Origin of Product

United States

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